SW157765: A Targeted Approach Against KRAS/KEAP1 Co-mutated Non-Small Cell Lung Cancer Through GLUT8 Inhibition
SW157765: A Targeted Approach Against KRAS/KEAP1 Co-mutated Non-Small Cell Lung Cancer Through GLUT8 Inhibition
An In-depth Technical Guide on the Mechanism of Action of SW157765 for Researchers, Scientists, and Drug Development Professionals.
SW157765 has emerged as a promising small molecule inhibitor targeting a specific metabolic vulnerability in a subset of non-small cell lung cancers (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action of SW157765, with a focus on its core pharmacology, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism: Selective Inhibition of GLUT8
SW157765 is a selective inhibitor of the solute carrier family 2 member 8 (SLC2A8), commonly known as glucose transporter 8 (GLUT8).[1][2] Its primary mechanism of action is the blockade of glucose transport into cancer cells that are heavily reliant on this specific transporter for their survival and proliferation. This selective inhibition has been shown to be particularly effective in NSCLC cell lines harboring co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene.[1]
Quantitative Data on SW157765 Activity
The inhibitory potency of SW157765 has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for SW157765.
| Parameter | Value | Target/System | Reference |
| IC50 | 1.2 µM | GLUT8 | [3] |
| IC50 | 1.5 µM | GLUT2 | [3] |
| Kd | 200 nM | GLUT8 | [4] |
Signaling Pathways and Cellular Effects
The selective toxicity of SW157765 in KRAS/KEAP1 double mutant NSCLC cells stems from the unique metabolic reprogramming induced by these co-occurring mutations.
The KRAS/KEAP1 Co-mutation and Metabolic Dependency
Mutations in KRAS are a common driver of NSCLC, leading to constitutive activation of downstream signaling pathways that promote cell growth and proliferation. KEAP1 is a key component of the NRF2 antioxidant response pathway. Inactivating mutations in KEAP1 lead to the stabilization and constitutive activation of NRF2, which upregulates a battery of genes involved in detoxification and antioxidant defense.
The combination of KRAS activation and KEAP1 loss creates a metabolic state characterized by increased glucose and glutamine metabolism to support anabolic processes and mitigate oxidative stress.[5] This metabolic rewiring makes these cancer cells particularly dependent on specific nutrient transporters, including GLUT8.
Downstream Effects of GLUT8 Inhibition
By inhibiting GLUT8, SW157765 disrupts the supply of glucose to these metabolically reprogrammed cancer cells. This leads to a cascade of downstream effects:
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Energy Crisis: Reduced glucose uptake leads to a decrease in glycolysis and ATP production, triggering an energy crisis within the cell.
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Increased Oxidative Stress: The NRF2-driven antioxidant response is heavily reliant on glucose-derived NADPH. By limiting glucose availability, SW157765 can exacerbate oxidative stress, leading to cellular damage.
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Induction of Apoptosis: The combination of energy depletion and overwhelming oxidative stress ultimately triggers programmed cell death (apoptosis) in the sensitive cancer cells.
The following diagram illustrates the proposed signaling pathway and the mechanism of action of SW157765.
Caption: Mechanism of SW157765 action in KRAS/KEAP1 mutant NSCLC.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of SW157765, based on the foundational research by McMillan et al.[1] and standard laboratory practices.
2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose uptake by cells and is a direct functional readout of GLUT transporter activity.
Protocol:
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Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.
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Starvation: The following day, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4) and then incubate in KRH buffer for 1 hour at 37°C to deplete intracellular glucose.
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Inhibitor Treatment: Add SW157765 at various concentrations to the wells and incubate for 30 minutes at 37°C.
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Glucose Uptake: Initiate glucose uptake by adding 10 µL of a solution containing 10 µCi/mL [3H]-2-deoxyglucose and 1 mM unlabeled 2-deoxyglucose. Incubate for 10 minutes at 37°C.
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Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.
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Lysis and Scintillation Counting: Lyse the cells with 0.1% SDS solution and measure the radioactivity in each well using a scintillation counter.
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Data Analysis: Normalize the counts to the protein concentration in each well and calculate the percentage of glucose uptake inhibition relative to vehicle-treated control cells.
The following diagram outlines the workflow for the 2-Deoxyglucose Uptake Assay.
Caption: Workflow for the 2-Deoxyglucose (2-DG) Uptake Assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of SW157765 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
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Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of SW157765 for 72 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term effects of SW157765 on the ability of single cells to form colonies, providing a measure of cytotoxicity.
Protocol:
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Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
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Compound Treatment: Allow the cells to adhere for 24 hours, then treat with various concentrations of SW157765 for 24 hours.
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Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Culture the cells for 10-14 days to allow for colony formation.
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Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
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Colony Counting: Count the number of colonies containing at least 50 cells.
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Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
Conclusion
SW157765 represents a targeted therapeutic strategy for a genetically defined subset of NSCLC patients. Its mechanism of action, centered on the selective inhibition of GLUT8, exploits the unique metabolic dependencies of KRAS/KEAP1 co-mutated cancer cells. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and other metabolism-targeting anti-cancer agents. Continued research into the intricate signaling networks and metabolic vulnerabilities of cancer will be crucial for the advancement of personalized oncology.
References
- 1. Chemistry-first approach for nomination of personalized treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying therapeutic vulnerabilities in lung cancer: application of a chemistry-first approach - Pine - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic barriers in non-small cell lung cancer with LKB1 and/or KEAP1 mutations for immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
